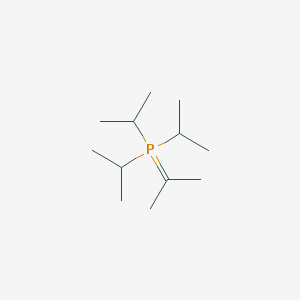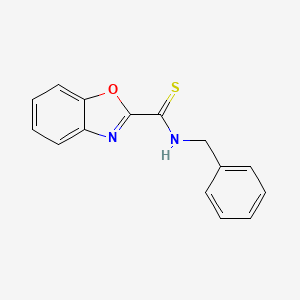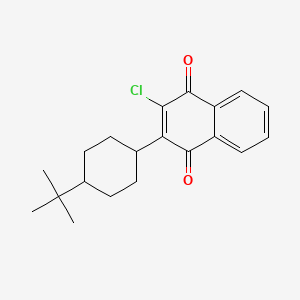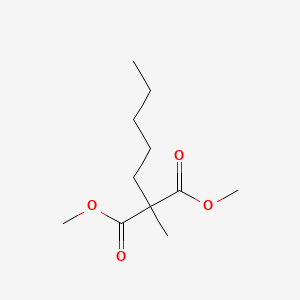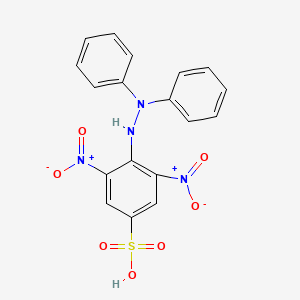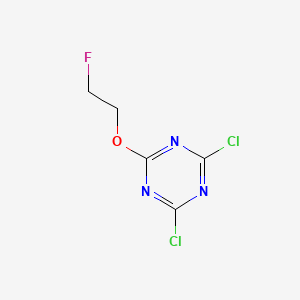
2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two chlorine atoms and a fluoroethoxy group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-fluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of chlorine atoms with the fluoroethoxy group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide) are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or redox agent used. For example, substitution with aniline would yield 2,4-dichloro-6-(phenylamino)-1,3,5-triazine.
Scientific Research Applications
2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives, which are important in the development of herbicides and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the fluoroethoxy group can enhance its binding affinity and selectivity for target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-(2-methoxyethoxy)-1,3,5-triazine
- 2,4-Dichloro-6-(2-ethoxyethoxy)-1,3,5-triazine
- 2,4-Dichloro-6-(2-chloroethoxy)-1,3,5-triazine
Uniqueness
2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
90687-73-3 |
|---|---|
Molecular Formula |
C5H4Cl2FN3O |
Molecular Weight |
212.01 g/mol |
IUPAC Name |
2,4-dichloro-6-(2-fluoroethoxy)-1,3,5-triazine |
InChI |
InChI=1S/C5H4Cl2FN3O/c6-3-9-4(7)11-5(10-3)12-2-1-8/h1-2H2 |
InChI Key |
YWQSUUZYLQBTCA-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)OC1=NC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


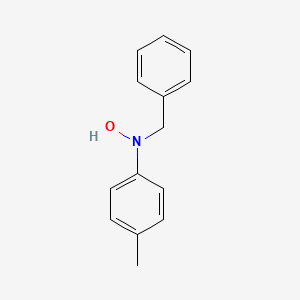

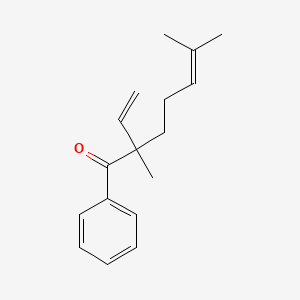
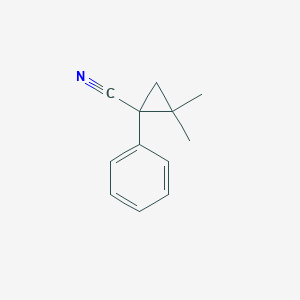
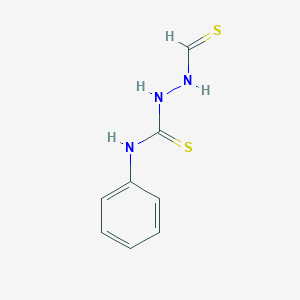

acetic acid](/img/structure/B14349602.png)
![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)
